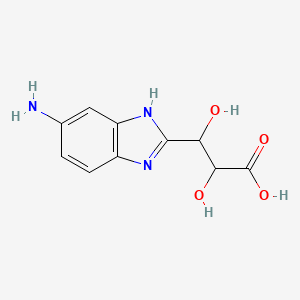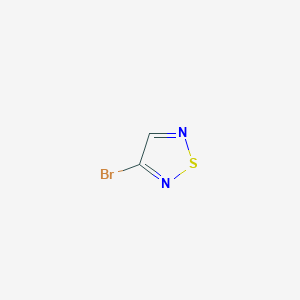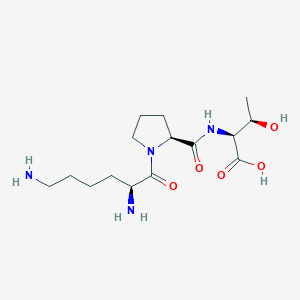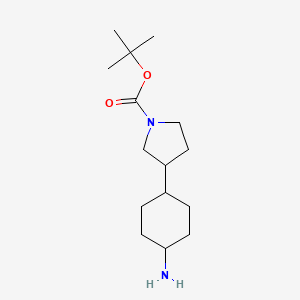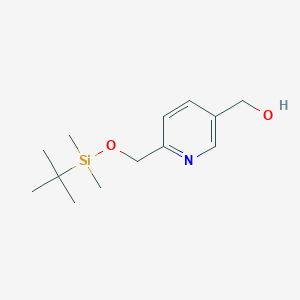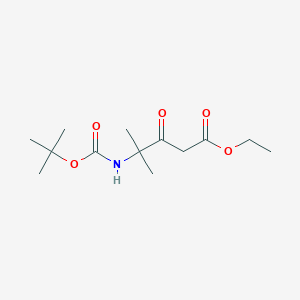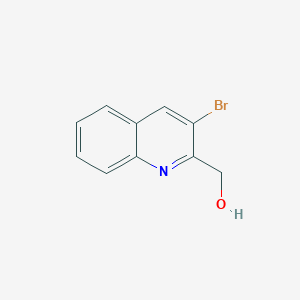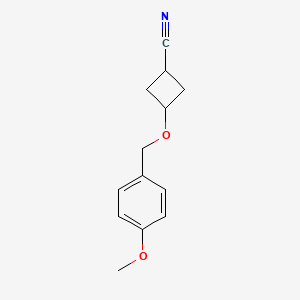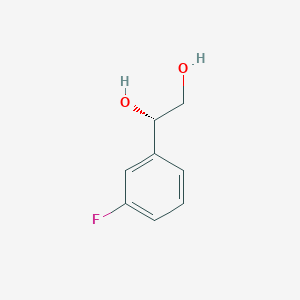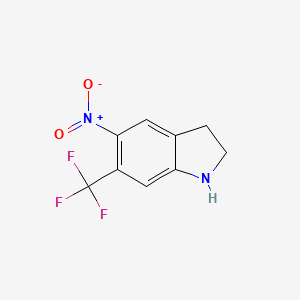
5-Nitro-6-(trifluoromethyl)indoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Nitro-6-(trifluoromethyl)indoline is a chemical compound with the molecular formula C9H6F3N2O2. It is a derivative of indoline, a bicyclic heterocycle that contains a benzene ring fused to a pyrrole ring. The presence of nitro and trifluoromethyl groups on the indoline structure imparts unique chemical and physical properties to the compound, making it of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-6-(trifluoromethyl)indoline typically involves the introduction of nitro and trifluoromethyl groups onto the indoline scaffold. One common method is the electrophilic substitution reaction, where indoline is treated with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid to introduce the nitro group. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and trifluoromethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
5-Nitro-6-(trifluoromethyl)indoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Reduction: The compound can be oxidized to form nitroso or hydroxylamine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst or metal hydrides like sodium borohydride.
Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Electrophilic reagents like halogens, sulfonic acids, or alkylating agents.
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Nitroso and hydroxylamine derivatives: Formed by the oxidation of the nitro group.
Substituted indolines: Formed by electrophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
5-Nitro-6-(trifluoromethyl)indoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals
Wirkmechanismus
The mechanism of action of 5-Nitro-6-(trifluoromethyl)indoline involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach its molecular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Nitroindoline: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
6-(Trifluoromethyl)indoline:
5-Nitro-6-methylindoline: Contains a methyl group instead of a trifluoromethyl group, leading to variations in its chemical behavior and biological activities
Uniqueness
5-Nitro-6-(trifluoromethyl)indoline is unique due to the presence of both nitro and trifluoromethyl groups, which impart distinct chemical properties and enhance its potential for various applications. The combination of these functional groups makes it a valuable compound for research and development in multiple scientific fields .
Eigenschaften
Molekularformel |
C9H7F3N2O2 |
|---|---|
Molekulargewicht |
232.16 g/mol |
IUPAC-Name |
5-nitro-6-(trifluoromethyl)-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C9H7F3N2O2/c10-9(11,12)6-4-7-5(1-2-13-7)3-8(6)14(15)16/h3-4,13H,1-2H2 |
InChI-Schlüssel |
KRMFQTOKLFSHBJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC2=CC(=C(C=C21)[N+](=O)[O-])C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pentanamide, 4-methyl-3-oxo-N-[4-(phenylmethoxy)phenyl]-2-(phenylmethylene)-](/img/structure/B13898109.png)
![(2S)-1-(3,8-diazabicyclo[3.2.1]octan-3-yl)propan-2-ol](/img/structure/B13898117.png)

